Potassium (3-Methoxyphenyl)trifluoroborate
Overview
Description
Potassium (3-Methoxyphenyl)trifluoroborate (KMTr) is an organic compound that has been gaining attention in recent years due to its wide range of applications in scientific research. KMTr is a highly versatile and reactive compound that can be used to synthesize a variety of organic compounds and materials. It has been used as a catalyst in organic synthesis, as a reagent for the formation of organic compounds, and as a reagent for the detection of various substances. Additionally, KMTr has been studied for its potential applications in biochemistry and physiology, as well as in laboratory experiments.
Scientific Research Applications
1. Alkali Metal Salts with Aryltrifluoroborate Anions
Potassium (3-Methoxyphenyl)trifluoroborate, as part of the Aryltrifluoroborate (ArBF3) family, is involved in the creation of novel alkali metal salts. These salts, with their designable anion structure, exhibit unique physicochemical characteristics, especially lower melting points compared to simple inorganic alkali halide salts due to weaker interactions between cations and anions and larger entropy of anions. This finding enhances the understanding of molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).
2. Cross-Coupling Reactions
The compound is utilized in Suzuki cross-coupling reactions, a type of palladium-catalyzed coupling. Here, potassium alkenyltrifluoroborates are coupled with aryl or alkenyl halides or triflates, offering a stable, moisture-resistant medium that tolerates a variety of functional groups. This application has significant implications in organic synthesis and pharmaceuticals (Molander & Rivero, 2002).
3. Synthesis and Improved Processes
The synthesis of potassium trifluoroborates, including the (3-Methoxyphenyl) variant, has been improved for efficient production and scalability. This advancement is crucial for its widespread application in various chemical syntheses (Molander & Hoag, 2003).
4. Application in Solar Cell Technology
In recent research, potassium (3-Methoxyphenyl)trifluoroborate has been used for defect passivation in perovskite solar cells. It improves device efficiency by reducing the generation of vacancies and inhibiting ion migration, thereby enhancing the performance of spray-coated perovskite solar cells (Gao et al., 2022).
properties
IUPAC Name |
potassium;trifluoro-(3-methoxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWEPJOSDGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635694 | |
Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-Methoxyphenyl)trifluoroborate | |
CAS RN |
438553-44-7 | |
Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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